molecular formula C6H7IN2O B3253792 4-Iodo-6-methoxypyridin-3-amine CAS No. 227180-21-4

4-Iodo-6-methoxypyridin-3-amine

Cat. No.: B3253792
CAS No.: 227180-21-4
M. Wt: 250.04 g/mol
InChI Key: CZEKHMLILUQRPV-UHFFFAOYSA-N
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Description

“4-Iodo-6-methoxypyridin-3-amine” is a chemical compound with the molecular formula C6H7IN2O and a molecular weight of 250.04 . It is derived from 3-Methoxy-4-pyridinamine, which is a building block used in various chemical synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COc1cncc(N)c1I . This indicates that the compound contains a methoxy group (OCH3), an amine group (NH2), and an iodine atom attached to a pyridine ring.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its InChI key is SCHIBSNVRCPAFQ-UHFFFAOYSA-N , which is a unique identifier for chemical substances.

Scientific Research Applications

Synthesis and Structural Characterization

  • Nucleophilic Amination : 4-Iodo-6-methoxypyridin-3-amine is used in the nucleophilic amination of methoxypyridines and their derivatives. A protocol involving sodium hydride in the presence of lithium iodide offers access to various aminopyridines of potential medicinal interest (Pang, Kaga, & Chiba, 2018).
  • Hydrogen Bonding and Protonation : The compound plays a role in the synthesis of structurally diverse pyridines, which are examined for different protonation sites and hydrogen bonding patterns. These variations in molecular structure impact their intermolecular interactions, crucial for designing new materials (Böck et al., 2021).

Rearrangements and Chemical Transformations

  • Aminations Involving Pyridyne Intermediates : Studies on halopyridines, including this compound, have shown that rearrangements occur during aminations, likely involving pyridyne intermediates. This understanding helps in predicting and controlling product formation in synthetic chemistry (Pieterse & Hertog, 2010).
  • Synthesis of Furan-Fused Heterocycles : The compound is a precursor in the synthesis of furan-fused heterocycles. The process involves sequential coupling, dealkylation, and annulation reactions, demonstrating its versatility in organic synthesis (Conreaux et al., 2008).

Safety and Hazards

The compound has been classified as having Acute Toxicity (Oral) and may cause skin sensitization . Precautionary measures include avoiding inhalation, ingestion, skin and eye contact .

Properties

IUPAC Name

4-iodo-6-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEKHMLILUQRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of N-(4-iodo-6-methoxypyridin-3-yl)pivalamide (Compound 2, 2.33 g, 7.0 mmol) in 10% H2SO4 (70 ml) was heated to reflux at 120° C. for 5 h. The mixture was cooled to 0° C. and was quenched cautiously with solid NaOH (10 g), extracted with EtOAc (×2). The combined organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo. The residue was purified by chromatography on silica gel (0→30% EtOAc-hexanes) to yield the title compound as off-white solid.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of (6-methoxy-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (18 g, 51 mmol) in DCM (50 mL) and TFA (50 mL) was stirred at ambient temperature for 1 h and then evaporated in vacuo. The resultant residue was treated with saturated aqueous sodium hydrogen carbonate solution (25 mL), diluted with water (100 mL) and extracted into ethyl acetate (2×100 mL). The organic layer was separated, dried over sodium sulfate, filtered and evaporated in vacuo to afford the title compound as a brown foam (10 g, 60%).
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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